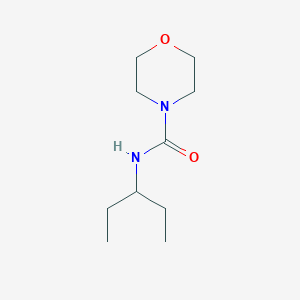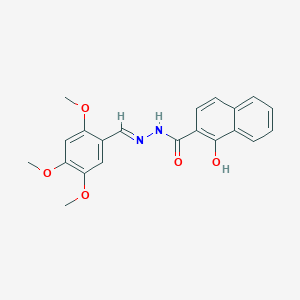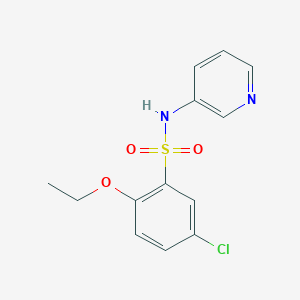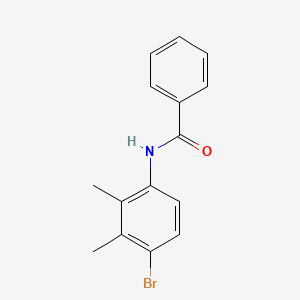
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, also known as CPP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been widely studied for their pharmacological properties. In
Mécanisme D'action
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been found to have various biochemical and physiological effects, including analgesic, anticonvulsant, and neuroprotective properties. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to reduce the severity of neuropathic pain in animal models, suggesting its potential use as an analgesic agent. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has also been found to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Additionally, 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several potential future directions in various fields, including the development of novel analgesic and anticonvulsant agents, the investigation of its role in synaptic plasticity and learning and memory processes, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the development of new derivatives of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
Conclusion
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, or 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine acts as a selective antagonist of the NMDA receptor, modulating the activity of the glutamatergic system and various neurotransmitter systems. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has various biochemical and physiological effects, including analgesic, anticonvulsant, and neuroprotective properties. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several advantages and limitations for lab experiments and has several potential future directions in various fields. The study of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine and its derivatives could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(3-chlorophenyl)piperazine with cyclopropylcarbonyl chloride. The resulting compound is then purified through recrystallization to obtain 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine in its pure form. The synthesis of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been optimized over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-2-1-3-13(10-12)16-6-8-17(9-7-16)14(18)11-4-5-11/h1-3,10-11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPNPSQVFJOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)




![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)